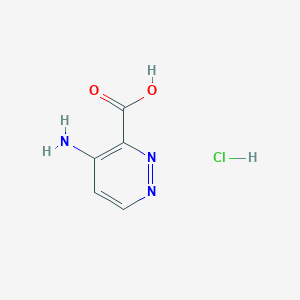

4-Amino-pyridazine-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

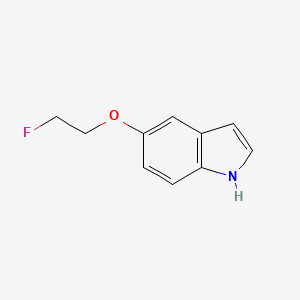

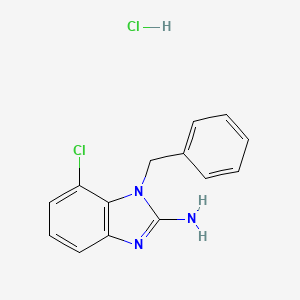

4-Amino-pyridazine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1414958-84-1. It has a molecular weight of 175.57 . The compound is a white powder in physical form .

Molecular Structure Analysis

The InChI code for 4-Amino-pyridazine-3-carboxylic acid hydrochloride is1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

4-Amino-pyridazine-3-carboxylic acid hydrochloride is a white powder . It has a molecular weight of 175.57 .科学的研究の応用

Drug Design and Discovery

The pyridazine heterocycle, which includes 4-Amino-pyridazine-3-carboxylic acid hydrochloride , is known for its unique physicochemical properties. It’s characterized by weak basicity and a high dipole moment, which facilitates π-π stacking interactions and robust dual hydrogen-bonding capacity. These features are crucial in drug-target interactions, making this compound a valuable asset in the design and discovery of new pharmaceuticals .

Molecular Recognition

Due to its inherent polarity and low cytochrome P450 inhibitory effects, 4-Amino-pyridazine-3-carboxylic acid hydrochloride can be used in molecular recognition processes. This application is significant in the development of selective drugs that minimize off-target effects and adverse drug reactions .

Anti-inflammatory Agents

Research has indicated that derivatives of pyridazine, such as the 4-amino variant, have been used orally and found to be more potent anti-inflammatory agents than aspirin. This suggests that 4-Amino-pyridazine-3-carboxylic acid hydrochloride could be explored further for its potential in treating inflammation-related conditions .

Central Nervous System Disorders

The pyridazine ring is a core element in some drugs targeting central nervous system disorders. For instance, it has been used in the development of monoamine oxidase inhibitors, which are a class of antidepressants. This indicates potential applications of 4-Amino-pyridazine-3-carboxylic acid hydrochloride in creating treatments for depression and other related conditions .

Cardiovascular Drug Development

The compound’s potential to reduce interaction with the cardiac hERG potassium channel adds value in the development of cardiovascular drugs. This is particularly important for drugs that aim to avoid cardiac side effects, which is a common concern in drug safety .

Oncology Research

Pyridazine derivatives have been incorporated into drugs that act as tyrosine kinase inhibitors, which are used in cancer treatment. The ability of 4-Amino-pyridazine-3-carboxylic acid hydrochloride to serve as a scaffold for such inhibitors suggests its utility in oncology research .

Antidepressant Development

The history of pyridazine derivatives in antidepressant drugs, despite some being withdrawn due to side effects, points to the potential of 4-Amino-pyridazine-3-carboxylic acid hydrochloride in the development of new antidepressants with improved safety profiles .

将来の方向性

The pyridazine ring, which is a part of the 4-Amino-pyridazine-3-carboxylic acid hydrochloride molecule, is endowed with unique physicochemical properties. These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . This suggests that there could be potential future directions in exploring this compound for drug discovery.

作用機序

Mode of Action

It is known that pyridazinone derivatives, a class of compounds to which 4-amino-pyridazine-3-carboxylic acid hydrochloride belongs, have diverse pharmacological activities . The specific interactions of 4-Amino-pyridazine-3-carboxylic acid hydrochloride with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions remain to be elucidated.

Result of Action

Given the diverse pharmacological activities of pyridazinone derivatives , it is plausible that 4-Amino-pyridazine-3-carboxylic acid hydrochloride could have multiple effects at the molecular and cellular levels.

特性

IUPAC Name |

4-aminopyridazine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-3-1-2-7-8-4(3)5(9)10;/h1-2H,(H2,6,7)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXLWLNPTYQBIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)

![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)

![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)